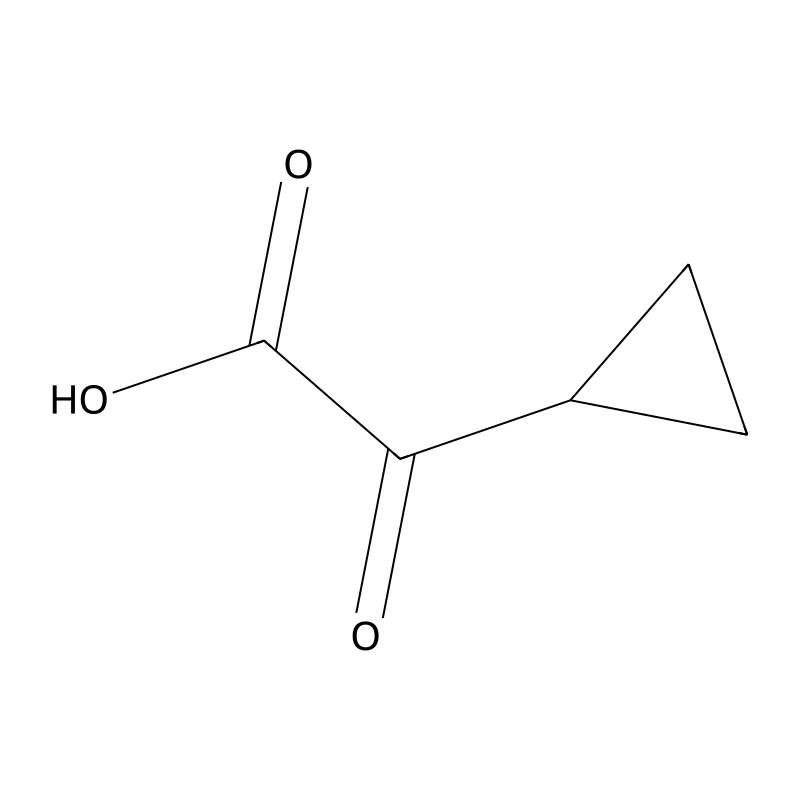

2-Cyclopropyl-2-oxoacetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Cyclopropyl-2-oxoacetic acid, also known as cyclopropyl(oxo)acetic acid, is a compound characterized by its unique cyclopropyl group and an oxo-acetic acid structure. Its molecular formula is , and it has a molecular weight of approximately 114.10 g/mol. The compound is recognized for its significant density of about 1.4 g/cm³ and a boiling point of approximately 195.2 °C at standard atmospheric pressure .

There is no scientific literature available describing a specific mechanism of action for 2-Cyclopropyl-2-oxoacetic acid.

- Reference Standard: Due to its well-defined structure and commercially available nature, 2-CPOA serves as a reference standard for various analytical techniques used in scientific research. These techniques include nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and liquid chromatography-mass spectrometry (LC-MS) [, , ]. By comparing the obtained spectra or chromatograms of the test compound with those of 2-CPOA, researchers can confirm the identity and purity of the test compound.

- Decarboxylation: This reaction involves the removal of a carboxyl group, leading to the formation of cyclopropyl ketones.

- Condensation Reactions: It can react with amines or alcohols to form amides or esters, respectively.

- Reduction: The ketone functionality can be reduced to form secondary alcohols using reducing agents like lithium aluminum hydride .

The synthesis of 2-cyclopropyl-2-oxoacetic acid can be achieved through several methods:

- Cyclopropanation Reactions: Utilizing cyclopropane derivatives in the presence of oxidizing agents can yield the desired oxo-acetic acid.

- Oxidative Decarboxylation: Starting from cyclopropyl acetic acid, oxidative decarboxylation can produce 2-cyclopropyl-2-oxoacetic acid.

- Aldol Condensation: This method involves the reaction of cyclopropanone with acetic acid under basic conditions, followed by dehydration to yield the target compound .

2-Cyclopropyl-2-oxoacetic acid has potential applications in:

- Pharmaceuticals: As a precursor for synthesizing biologically active compounds.

- Agricultural Chemistry: It may serve as an intermediate in developing agrochemicals.

- Organic Synthesis: Utilized in synthesizing various organic compounds due to its reactive functional groups.

Several compounds share structural similarities with 2-cyclopropyl-2-oxoacetic acid. Here is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| Methyl 2-cyclohexyl-2-oxoacetate | C8H12O3 | 0.76 |

| Ethyl 4-cyclopropyl-2,4-dioxobutanoate | C8H10O4 | 0.75 |

| 3-Oxocyclobutanecarboxylic acid | C5H6O3 | 0.72 |

| 4-Oxocyclohexanecarboxylic acid | C7H10O3 | 0.72 |

| (R)-3-Oxocyclopentanecarboxylic acid | C5H8O3 | 0.72 |

| 3,3-Dimethyl-2-oxobutanoic acid | C6H10O3 | 0.89 |

While these compounds share similar functional groups and structural features, 2-cyclopropyl-2-oxoacetic acid is unique due to its specific cyclopropyl substituent and oxo-acid functionality, which may influence its reactivity and biological activity differently compared to the other listed compounds .